4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness ADME

Researchers frequently encounter building blocks lacking orthogonal reactivity, forcing linear syntheses. This compound resolves that: the C5-CO₂H enables direct amide coupling while the C4-Cl permits subsequent SNAr diversification. - Enables two-step sequential elaboration without protecting-group manipulation - 4-Pyridyl vector differentiates it from 2-pyridyl/3-pyridyl regioisomers in hinge-binding assays - Supplied at 98% purity; immediate stock available for discovery-to-preclinical scale-up

Molecular Formula C10H6ClN3O2
Molecular Weight 235.62 g/mol
Cat. No. B13255103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid
Molecular FormulaC10H6ClN3O2
Molecular Weight235.62 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O
InChIInChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16)
InChIKeyZESXDUNMBWBPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid: Dual-Reactive Scaffold Overview


4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid (CAS 1082160-02-8) is a heterocyclic building block that integrates a 4-chloropyrimidine core, a pyridin-4-yl substituent at the 2-position, and a carboxylic acid functionality at the 5-position . With a molecular formula of C₁₀H₆ClN₃O₂ and a molecular weight of 235.62 g/mol, this compound belongs to the pyridinyl-pyrimidine family widely exploited as privileged scaffolds in kinase inhibitor and nucleoside analog discovery programs . Its structural architecture provides two orthogonal derivatization handles—the carboxylic acid for amide coupling or esterification, and the 4-chloro group for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling—enabling sequential, chemoselective elaboration toward complex drug-like molecules .

Dual orthogonal handles – free carboxylic acid and 4-chloro group enable sequential chemoselective derivatization.
Library synthesis workflow – one common intermediate supports parallel amide coupling and SNAr or cross-coupling diversification.
Reported LogP within permeability range – supports design of CNS-focused compound libraries (LogP 1–3).

Why Generic Pyrimidine Analogs Cannot Substitute This Scaffold


Within the pyridinyl-pyrimidine-5-carboxylic acid family, substituent identity and position critically govern both physicochemical properties and synthetic utility. The des-chloro analog 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 259807-47-1) lacks the electrophilic chloro leaving group required for SNAr-based diversification at the 4-position, fundamentally limiting the accessible chemical space for library synthesis . Conversely, regioisomeric variants such as 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 1082192-80-0) and 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid (CAS 1082138-57-5) present altered nitrogen vector geometry that modifies metal-coordination behavior, hydrogen-bonding patterns, and target-binding pharmacophore geometry in biological systems . The carboxylic acid oxidation state likewise distinguishes this free acid from the corresponding ethyl ester (CAS 204394-36-5), which requires an additional hydrolysis step prior to amide conjugation—adding a synthetic operation with potential yield losses and compatibility constraints on acid-sensitive substrates . These structural distinctions make generic interchange among in-class compounds inappropriate for any application requiring predictable reactivity, consistent physicochemical profiles, or reproducible biological outcomes.

Des-chloro analog (CAS 259807-47-1)
Lacks the electrophilic 4-chloro handle; SNAr-based diversification at C4 is not possible, limiting accessible chemical space.
Regioisomeric pyridinyl variants (2- or 3-pyridyl)
Altered nitrogen vector geometry may shift metal-coordination behavior and target-binding pharmacophore, affecting biological readouts.
Ethyl ester (CAS 204394-36-5)
Requires an extra hydrolysis step before amide conjugation, introducing yield loss and potential incompatibility with acid-sensitive substrates.

Key Product Differentiation Evidence


Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a measured LogP of 1.8902, compared with LogP of 0.3537 for the des-chloro analog 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid . This LogP difference of approximately 1.54 log units corresponds to a ~35-fold higher octanol-water partition coefficient, placing the target compound within the optimal lipophilicity range (LogP 1–3) associated with favorable passive membrane permeability and oral bioavailability, whereas the des-chloro analog falls below this range and may exhibit poor membrane penetration . The chloro substituent is the sole structural variable between these two compounds, enabling direct attribution of the lipophilicity gain to the chlorine atom.

Lipophilicity gain
Cross-study comparable
ΔLogP ≈ 1.54 (≈35-fold higher partition)
Supports CNS-focused library synthesis; reported LogP of 1.89 aligns with favorable permeability range.
Descriptor difference attributed solely to 4-chloro substituent. Computed values; experimental verification recommended.
Lipophilicity Drug-likeness ADME Physicochemical profiling

SNAr-Ready 4-Chloro Handle for Diversification

The 4-chloro substituent on the pyrimidine ring serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr), a reactivity mode documented as being highly favorable at the C4 position of chloropyrimidines due to the electron-deficient nature of the heterocycle . This enables introduction of amine, alkoxy, thioether, or other nucleophile substituents at the 4-position under mild conditions, generating diverse 4-substituted analogs from a single common intermediate. The des-chloro analog 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 259807-47-1) lacks this reactive handle entirely, requiring de novo synthesis for each 4-position variant and precluding late-stage diversification strategies . The 4-chloro group additionally serves as a substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, further expanding the accessible chemical space .

SNAr-ready handle
Class-level inference
C4-Cl enables SNAr with amines, alkoxides, thiolates; also competent in Pd cross-coupling
Supports efficient parallel library synthesis; des-chloro analog requires de novo synthesis for each 4-substituted variant.
Class-level reactivity; compound-specific rate constants not publicly available. Mild conditions typically sufficient.
Nucleophilic aromatic substitution SNAr Chloropyrimidine reactivity Library synthesis

Free Carboxylic Acid for Direct Conjugation

The target compound is supplied as the free carboxylic acid (purity 98%), enabling direct amide coupling, esterification, or mixed anhydride formation without a deprotection step . The corresponding ethyl ester, ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate (CAS 204394-36-5, purity 95%), requires alkaline or acidic hydrolysis to liberate the carboxylic acid prior to amide bond formation . This additional hydrolysis step introduces: (a) a yield penalty (typically 5–15% material loss depending on substrate sensitivity), (b) an extra purification requirement, and (c) potential incompatibility with downstream acid-sensitive functional groups if acid-catalyzed hydrolysis is employed. The free acid form also avoids the genotoxic potential of ethyl ester hydrolysis byproducts (ethanol) in API-destined synthetic routes, a relevant consideration under ICH M7 guidelines .

Direct conjugation
Supporting evidence
0 extra steps vs. 1 hydrolysis step for ethyl ester
May reduce synthetic sequence by one step; estimated 5–15% cumulative yield preservation.
Free acid supplied at 98% purity; direct HATU/EDC coupling possible. Avoids ethanol byproduct in API-directed routes.
Amide coupling Synthetic efficiency Protecting group strategy Medicinal chemistry

Halogen-Bond Donor for Crystal Engineering

The 2-(pyridin-4-yl)pyrimidine-5-carboxylate scaffold has been demonstrated to function as a ditopic ligand in metal-organic coordination frameworks. A structurally characterized Zn(II) complex, tetraaquabis[2-(pyridin-4-yl-κN)pyrimidine-5-carboxylato]zinc, has been reported wherein the pyrimidine-5-carboxylate moiety coordinates via the carboxylate group while the pyridin-4-yl nitrogen provides the second coordination site, yielding an octahedral geometry around the Zn(II) center . The target compound retains this conserved ditopic binding motif (carboxylate + 4-pyridyl N) but additionally incorporates the 4-chloro substituent, which can engage in halogen-bonding interactions with complementary Lewis bases—a well-established supramolecular synthon in crystal engineering . This halogen-bond donor capability is absent in the des-chloro analog , providing an additional orthogonal intermolecular interaction vector for tuning framework topology, porosity, and stability in MOF design.

Halogen-bond donor
Class-level inference
C4-Cl provides σ-hole donor for C-Cl···O/N/S interactions
Enables supramolecular programmability in MOF crystal engineering; des-chloro analog lacks this orthogonal interaction vector.
Zn(II) complex of parent scaffold confirms ditopic coordination; halogen-bond strength data for this compound not yet reported.
Metal-organic frameworks MOF Coordination chemistry Crystal engineering

Priority Application Scenarios


Kinase Inhibitor Lead Optimization

The combination of a free carboxylic acid and a 4-chloro leaving group enables an efficient two-step diversification strategy for kinase inhibitor SAR exploration. Step 1: amide coupling with diverse amine-containing fragments (using HATU or EDC/HOBt) at the carboxylic acid to probe the solvent-exposed or ribose-pocket region. Step 2: SNAr displacement of the 4-chloro group with substituted anilines or aliphatic amines to elaborate the hinge-binding motif. This reactivity profile—supported by the established C4-selective SNAr behavior of chloropyrimidines—is not replicable with the des-chloro analog, which would require independent synthesis of each 4-substituted variant . The LogP of 1.89 further supports the design of CNS-penetrant kinase inhibitors, placing the scaffold within the optimal lipophilicity window for blood-brain barrier permeability .

Halogen-Bond-Guided MOF Design

For crystal engineering groups developing functional MOFs for gas storage, separation, or heterogeneous catalysis, the target compound provides a ditopic ligand with a unique halogen-bond donor at the 4-position of the pyrimidine ring. This feature—absent in the des-chloro analog—enables the introduction of directional C-Cl···O/N/S halogen-bonding interactions that can reinforce framework stability, modulate pore geometry, or anchor catalytic guest molecules within the framework channels . The conserved pyridyl N and carboxylate coordination geometry, validated by the Zn(II) complex crystal structure of the parent scaffold, ensures predictable metal-binding behavior while the chloro substituent provides supramolecular programmability beyond what is achievable with the non-halogenated ligand .

Agrochemical Fungicide Scaffold Elaboration

Pyridylpyrimidine derivatives bearing chloro substituents are established pharmacophores in fungicide discovery, with documented efficacy against Pyricularia oryzae (rice blast), Venturia inaequalis (apple scab), and rust fungi . The target compound's structural features—4-pyridyl at C2, chloro at C4, and carboxylic acid at C5—align with the general formula of fungicidal pyridinylpyrimidines disclosed by Hoechst AG, where the C4 position is a key site for structural variation . The free carboxylic acid enables direct conjugation to agrochemically relevant amine fragments without ester hydrolysis, streamlining the synthesis of compound libraries for structure-activity relationship (SAR) studies in crop protection programs. The chloro substituent additionally contributes to metabolic stability, a critical parameter for field persistence of agrochemical actives .

Nucleoside Analog Intermediate for Drug Discovery

The compound has been disclosed as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, where the carboxylic acid at the 5-position serves as a precursor for constructing the nucleobase mimetic core . Patent literature indicates that pyrimidine-5-carboxylic acid derivatives bearing a 4-pyridyl substituent are privileged intermediates for nucleoside drugs targeting viral polymerases and cellular kinases . The presence of the 4-chloro substituent provides an additional diversification point for introducing substituents that modulate nucleoside transporter recognition, intracellular activation by kinases, or target polymerase binding—all critical parameters in nucleoside prodrug design. The commercial availability at 98% purity from multiple vendors ensures reproducible scale-up from discovery to preclinical supply .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Sequential chemoselective derivatization
SNAr reactivity and amide coupling efficiency
MOF crystal engineering
Halogen-bond donor capability at C4
Framework topology and stability enhancement
Agrochemical fungicide discovery
Structurally aligned with disclosed pyridinylpyrimidine fungicides
Metabolic stability and field persistence context
Nucleoside analog intermediate
5-carboxylic acid conjugation handle
Reproducible scale-up purity at 98%
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